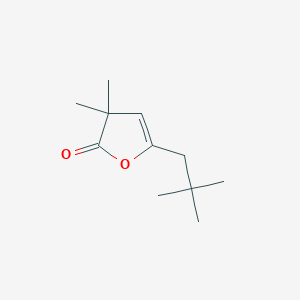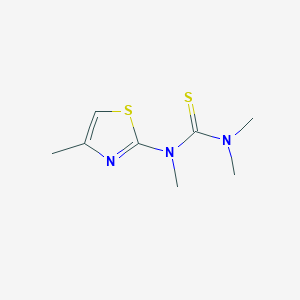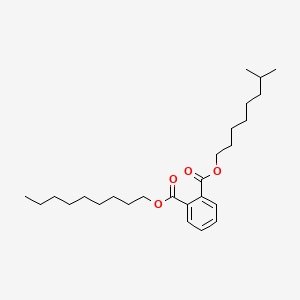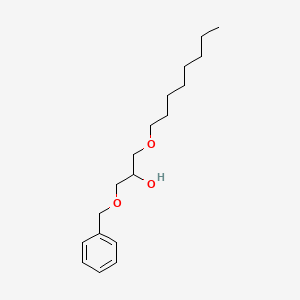
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its multi-ring structure and the presence of hydroxyl and fluoro functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl and fluoro groups through specific reactions such as electrophilic substitution and nucleophilic addition. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions include various derivatives of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-, such as quinones, dihydro compounds, and substituted analogs.
Scientific Research Applications
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and fluoro groups.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at positions 7 and 12, known for its carcinogenic properties.
10-Fluorobenz(a)anthracene: A compound with a fluoro group at position 10, similar in structure but lacking the hydroxyl groups.
Uniqueness
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
104761-65-1 |
|---|---|
Molecular Formula |
C20H21FO2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(7R,12R)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
NHYWRIBSCPHRAD-WOJBJXKFSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=C(C=C2)F)[C@@](C3=C1C=CC4=C3CCCC4)(C)O)O |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





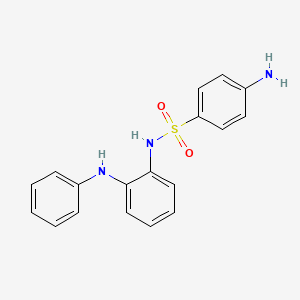
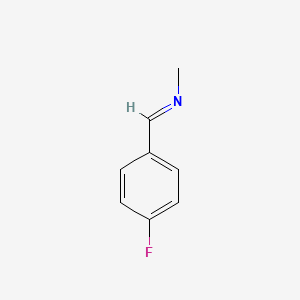
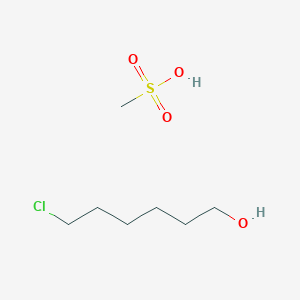
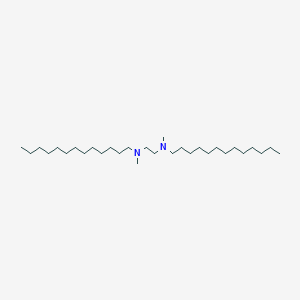
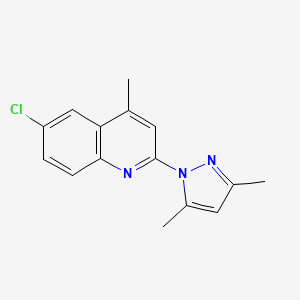
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
